1-Butyne, 3-ethoxy-
Overview
Description
1-Butyne, 3-ethoxy- is a chemical compound with the molecular formula C6H10O. It is a colorless liquid that is widely used in scientific research. This compound is of great interest to researchers due to its unique properties and potential applications.
Scientific Research Applications
Catalysis and Hydrogenation Reactions :
- The hydrogenation of 1-butyne has been studied extensively, particularly on rhodium-supported catalysts. These studies reveal complex kinetics and a 'multicomplexation' mechanism, where active sites on metal surfaces are reversibly deactivated by the adsorption of two molecules of 1-butyne (Boitiaux, Cosyns, & Robert, 1987). This research has implications for the design of more efficient catalytic processes.
Polymerization Studies :
- 1-Butyne has been used in polymerization studies with transition metal catalysts. One study used MoCl5 and WCl6 to polymerize 1-butyne, yielding high yields of air-sensitive polymers. The cis content of poly(1-butyne) was about 80%, regardless of polymerization conditions (Masuda, Okano, Tamura, & Higashimura, 1985). This research is crucial for the development of new materials with specific properties.
Surface Science and Surfactant Development :
- Butynediol-ethoxylate modified polysiloxanes have been synthesized and studied for their surface activities and aggregation behaviors in aqueous solutions. These compounds have been found to form spherical aggregates and exhibit efficient spreading, important for applications in coatings and adhesives (Du et al., 2015).
Synthetic Organic Chemistry :
- In the realm of organic synthesis, 1-butyne derivatives have been employed in various reactions, such as the synthesis of functionalized 1-alkenylboronates via hydroboration-dealkylation, providing high yields with high regioselectivity (Kamabuchi, Moriya, Miyaura, & Suzuki, 1993). This application is significant for the development of complex organic molecules.
Photometric Analysis in Alloy Chemistry :
- Ethoxy-substituted butyne derivatives have been used in the photometric determination of copper(II) in nickel alloys, showcasing their utility in analytical chemistry (Makhmudov, Alieva, Gadzhieva, & Chyragov, 2008).
Future Directions
: Lide, David R. (2008). CRC Handbook of Chemistry and Physics, 89th Edition. CRC Press. pp. 3–84. ISBN 978-0-8493-0488-0. : Zhang, Wei; Kraft, Stefan; Moore, Jeffrey S. (2004). “Highly Active Trialkoxymolybdenum (VI) Alkylidyne Catalysts Synthesized by a Reductive Recycle Strategy”. Journal of the American Chemical Society. 126 (1): 329–335. doi:10.1021/ja0379868. PMID 14709099. : Prosen, E.J.; Maron, F.W.; Rossini, F.D. (1951). "Heats of
properties
IUPAC Name |
3-ethoxybut-1-yne | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(3)7-5-2/h1,6H,5H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHNYRINDRJNQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546525 | |
Record name | 3-Ethoxybut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxybut-1-yne | |
CAS RN |
56800-12-5 | |
Record name | 3-Ethoxybut-1-yne | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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